4-Fluoroestradiol
Overview
Description
4-Fluoroestradiol (4-FE2) is a synthetic estrogen and a derivative of estradiol . It is specifically the 4-fluoro analogue of estradiol .
Synthesis Analysis
The synthesis of this compound involves a two-step-one-pot strategy using a fully automated synthesis sequence . The cyclic sulfate precursor MMSE is radiolabeled via a nucleophilic 18 F-fluorination with TBA [ 18 F]F, followed by a hydrolysis step with 20% 1 N H 2 SO 4 /CH 3 CN . The radiolabeled mixture is then purified by semi-preparative reversed-phase (RP) high performance liquid chromatography (HPLC) with a C18 column followed by solid-phase extraction (SPE) with a C18 Plus Sep-Pak cartridge trap/release formulation to give [ 18 F]FES .Molecular Structure Analysis
The molecular structure of this compound is similar to that of estradiol, with the addition of a fluorine atom . This modification allows it to be used in PET imaging .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic 18 F-fluorination and hydrolysis . Additionally, Cu (I)-catalyzed biorthogonal reactions between alkynes and azides have been applied to the indirect radiofluorination of an estradiol derivative .Physical and Chemical Properties Analysis
This compound has a molar mass of 290.378 g·mol −1 . It is a lipophilic, steroid-based compound .Scientific Research Applications
Biodistribution and Dosimetry : 4-Fluoro-11β-methoxy-16α-18F-fluoroestradiol (4FMFES) has been developed as a radiolabeled estradiol analog for PET imaging of estrogen receptors (ERs). It shows improved target-to-background ratios compared to 16α-18F-fluoroestradiol (FES) and is considered safe for use in humans, with an effective dose within acceptable limits. This compound has significant, potentially ER-mediated uterus uptake in both pre- and postmenopausal subjects (Beauregard et al., 2008).
Carcinogenesis and Metabolism : The metabolic pathway of 4-fluoroestradiol leading to catechol metabolites is thought to be a mechanism in estrogen-induced carcinogenesis. The rate of metabolic conversion and subsequent methylation of these catechols varies between 2- and this compound, influencing their carcinogenic activity (Ashburn et al., 1993).
Receptor Imaging and Breast Cancer : 4-Fluoro-11β-methoxy-16α-[18F]difluoroestradiol (4F-M[18F]FES) shows potential for improved PET imaging of estrogen receptor densities in breast cancer patients. The automated synthesis procedure for this compound facilitates its use in clinical trials (Ahmed et al., 2007).
Breast Cancer PET Imaging : In a phase II clinical trial, 18F-4FMFES PET imaging demonstrated lower nonspecific signal and better tumor contrast than 18F-FES PET in estrogen receptor-positive breast cancer patients. This results in improved diagnostic confidence and lower false-negative diagnoses (Paquette et al., 2017).
Estrogen Receptor Expression Imaging : The PET compound 18F-fluoroestradiol (18F-FES) is used for imaging estrogen receptor (ER) expression in vivo, with uptake correlating with ER expression measured by immunohistochemistry. This imaging may aid in assessing ER status, especially in patients with multiple tumors or tumors that are difficult to biopsy (Peterson et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Currently, 4-Fluoroestradiol is approved for clinical use in France and the USA in patients with recurrent or metastatic ER-positive breast cancer . Numerous clinical trials are currently underway investigating expanded uses for 18F-FES in breast cancer patients as well as other patient populations . As a non-invasive in vivo marker of a biologically relevant structure, and a drug target, 18F-FES has advanced precision medicine, with potential for an even greater impact in the coming years .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFXMXJXAUMHQR-ZHIYBZGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940297 | |
Record name | 4-Fluoroestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881-37-4 | |
Record name | (17β)-4-Fluoroestra-1,3,5(10)-triene-3,17-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoroestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.